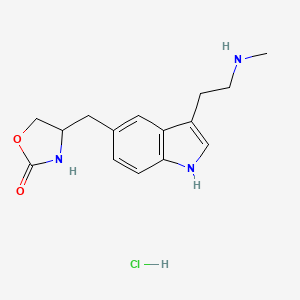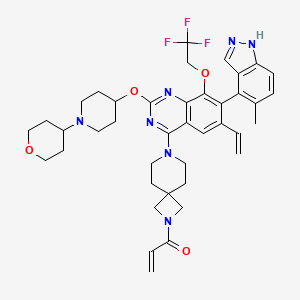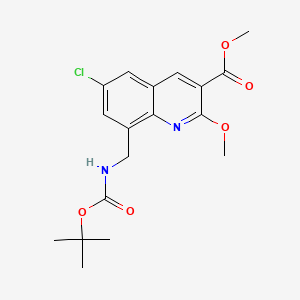![molecular formula C15H21NO7 B12296614 Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a dihydroxy oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with 3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate involves its interaction with specific molecular targets and pathways. The dihydroxy groups can participate in redox reactions, influencing cellular oxidative stress levels. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy]benzoate: Similar structure but with an ether linkage instead of an amino linkage.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3 |
InChI Key |
QPYPPHVWJURKPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B12296533.png)

![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylphenyl)methanesulfonamide hydrochloride](/img/structure/B12296537.png)
![3-[3-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12296546.png)
![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)
![2,6-diamino-N-[3-(2-benzoyl-4-chlorophenyl)-2-oxobutyl]hexanamide](/img/structure/B12296556.png)
![Benzenemethanol, a-[4-(4-amino-2-methoxyphenoxy)butyl]-,1-acetate](/img/structure/B12296563.png)
![7-[[2-(Acetylamino)-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-alpha-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12296568.png)
![2-(4-Propoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12296573.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)
![N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-(6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl)piperidine-1-carboxamide](/img/structure/B12296597.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
